molecular formula C16H25NO B14359045 4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine CAS No. 90809-13-5

4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine

Cat. No.: B14359045
CAS No.: 90809-13-5
M. Wt: 247.38 g/mol
InChI Key: HDOKKHJGXLBYNE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine is an organic compound that belongs to the class of amines. It features a benzyloxy group attached to a butenamine backbone, making it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Alkylation: The benzyloxy intermediate is then subjected to alkylation with N,N-diethyl-3-methylbut-2-en-1-amine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.

Scientific Research Applications

4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: This compound shares the benzyloxy group but differs in its overall structure and reactivity.

    N,N-Diethyl-3-methylbut-2-en-1-amine: Similar backbone but lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine is unique due to the presence of both the benzyloxy group and the diethylamine moiety, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

90809-13-5

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-phenylmethoxybut-2-en-1-amine

InChI

InChI=1S/C16H25NO/c1-4-17(5-2)12-11-15(3)13-18-14-16-9-7-6-8-10-16/h6-11H,4-5,12-14H2,1-3H3

InChI Key

HDOKKHJGXLBYNE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC=C(C)COCC1=CC=CC=C1

Origin of Product

United States

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